molecular formula C18H18N4O2 B12237813 3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)benzonitrile

3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B12237813
M. Wt: 322.4 g/mol
InChI Key: ZRMXQHMZDLXTPD-UHFFFAOYSA-N
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Description

3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate precursors under controlled conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is then attached to the pyridazine ring through a nucleophilic substitution reaction.

    Formation of the Benzonitrile Group: The benzonitrile group is introduced through a reaction involving a suitable nitrile precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline
  • methyl 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}benzoate
  • 4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

Uniqueness

3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)benzonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

3-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidine-1-carbonyl]benzonitrile

InChI

InChI=1S/C18H18N4O2/c1-13-5-6-17(21-20-13)24-12-15-7-8-22(11-15)18(23)16-4-2-3-14(9-16)10-19/h2-6,9,15H,7-8,11-12H2,1H3

InChI Key

ZRMXQHMZDLXTPD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC=CC(=C3)C#N

Origin of Product

United States

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